

A Comprehensive Technical Guide to Neodymium Trichloride: Hexahydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neodymium(III) chloride hexahydrate*

Cat. No.: B077876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of neodymium trichloride hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$) and its anhydrous counterpart (NdCl_3). Understanding the distinct properties and applications of these two forms is crucial for their effective use in research, catalysis, and materials science. This document outlines their chemical and physical characteristics, structural differences, stability considerations, and key applications, supported by experimental protocols and visual diagrams.

Core Differences: An Overview

Neodymium trichloride, a compound of the rare earth element neodymium with chlorine, primarily exists in two common forms: a purple hexahydrate and a mauve-colored anhydrous solid.^[1] The fundamental difference lies in the presence of six water molecules of crystallization in the hexahydrate form. This hydration significantly influences the compound's physical properties, stability, and suitability for various applications. The anhydrous form is highly hygroscopic, readily absorbing atmospheric water to convert to the hexahydrate.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative differences between neodymium trichloride hexahydrate and anhydrous neodymium trichloride.

Table 1: Physical and Chemical Properties

Property	Neodymium Trichloride Hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$)	Anhydrous Neodymium Trichloride (NdCl_3)
CAS Number	13477-89-9[3]	10024-93-8[1]
Molecular Formula	$\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$ [3]	NdCl_3 [1]
Molar Mass	358.69 g/mol [3][4]	250.60 g/mol [5]
Appearance	Purple crystalline powder[6][7] [8]	Mauve-colored, hygroscopic solid[1]
Density	2.282 g/cm ³ [2][6][9]	4.13 g/cm ³ [1][10]
Melting Point	124 °C[6][7][11]	759 °C[1] (also cited as 784 °C[10] and 758°C[12])
Boiling Point	Decomposes	1600 °C[1][12]
Solubility in Water	967 g/L at 13 °C[2]	Readily soluble[1]
Solubility in Ethanol	Soluble[6]	445 g/L[2]
Solubility in other solvents	Insoluble in chloroform and ether[2]	Insoluble in chloroform and ether[1]

Table 2: Structural Properties

Property	Neodymium Trichloride Hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$)	Anhydrous Neodymium Trichloride (NdCl_3)
Crystal Structure	In aqueous solution, the major species is $\text{Nd}(\text{H}_2\text{O})_8^{3+}$ [1]	Hexagonal (UCl ₃ type)[1][2]
Coordination Geometry of Nd^{3+}	Octahedral (8-fold) in aqueous solution[1]	9-coordinate tricapped trigonal prismatic[1][2][13]

Stability and Handling

Neodymium Trichloride Hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$) is relatively stable in air under normal conditions, making it easier to handle and store.^[1]

Anhydrous Neodymium Trichloride (NdCl_3) is highly hygroscopic and will rapidly absorb moisture from the air to form the hexahydrate.^{[1][14]} This necessitates handling in a controlled, inert atmosphere, such as a glovebox, and storage in tightly sealed containers.^{[15][16]} Simple heating of the hexahydrate to produce the anhydrous form is often impractical as it can lead to hydrolysis and the formation of neodymium oxychloride (NdOCl).^{[1][2]}

Experimental Protocols

Dehydration of Neodymium Trichloride Hexahydrate

The conversion of the hexahydrate to the anhydrous form is a critical procedure for many applications. Due to the risk of hydrolysis, direct heating is generally avoided.

Method 1: Dehydration using Ammonium Chloride

This is a common and effective method to produce anhydrous neodymium trichloride.

- Objective: To dehydrate $\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$ to anhydrous NdCl_3 while minimizing the formation of neodymium oxychloride.
- Materials: Neodymium trichloride hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$), ammonium chloride (NH_4Cl), high-vacuum line, tube furnace.
- Procedure:
 - Thoroughly mix $\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$ with 4-6 equivalents of ammonium chloride.^[1]
 - Place the mixture in a suitable container within a tube furnace connected to a high-vacuum line.
 - Slowly heat the mixture to 400 °C under high vacuum.^{[1][2]} The ammonium chloride decomposes to ammonia and hydrogen chloride gas, which creates a reactive atmosphere that suppresses the formation of oxychlorides.

- Maintain this temperature until all the water and excess ammonium chloride have sublimed.
- Cool the furnace to room temperature under vacuum before recovering the anhydrous NdCl_3 .

Method 2: Dehydration using Thionyl Chloride

This method uses a strong dehydrating agent to remove the water of crystallization.

- Objective: To synthesize anhydrous NdCl_3 using thionyl chloride.
- Materials: Neodymium trichloride hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$), thionyl chloride (SOCl_2), reflux apparatus.
- Procedure:
 - Place $\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$ in a round-bottom flask.
 - Add an excess of thionyl chloride.
 - Heat the mixture under reflux for several hours.^{[1][2]} The thionyl chloride reacts with the water to form sulfur dioxide (SO_2) and hydrogen chloride (HCl) gas, both of which are volatile and can be removed.
 - After the reaction is complete, distill off the excess thionyl chloride.
 - The remaining solid is anhydrous NdCl_3 .

Preparation from Neodymium Oxide

Anhydrous neodymium trichloride can also be synthesized from neodymium oxide.^[12]

- Objective: To prepare anhydrous NdCl_3 from Nd_2O_3 .
- Materials: Neodymium oxide (Nd_2O_3), ammonium chloride (NH_4Cl).
- Procedure:

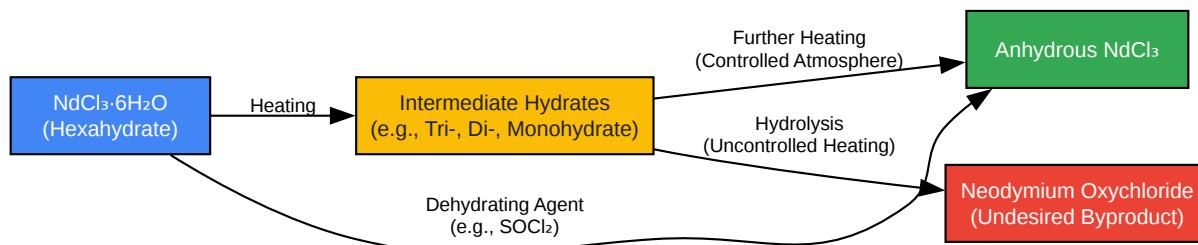
- Heat a mixture of solid neodymium oxide and ammonium chloride. The reaction is: $\text{Nd}_2\text{O}_3 + 6\text{NH}_4\text{Cl} \rightarrow 2\text{NdCl}_3 + 3\text{H}_2\text{O} + 6\text{NH}_3$.[\[12\]](#)
- Follow this by extended heating under vacuum at 300-320°C to remove excess ammonium chloride.[\[12\]](#)

Applications

The choice between the hexahydrate and anhydrous forms is dictated by the specific requirements of the application.

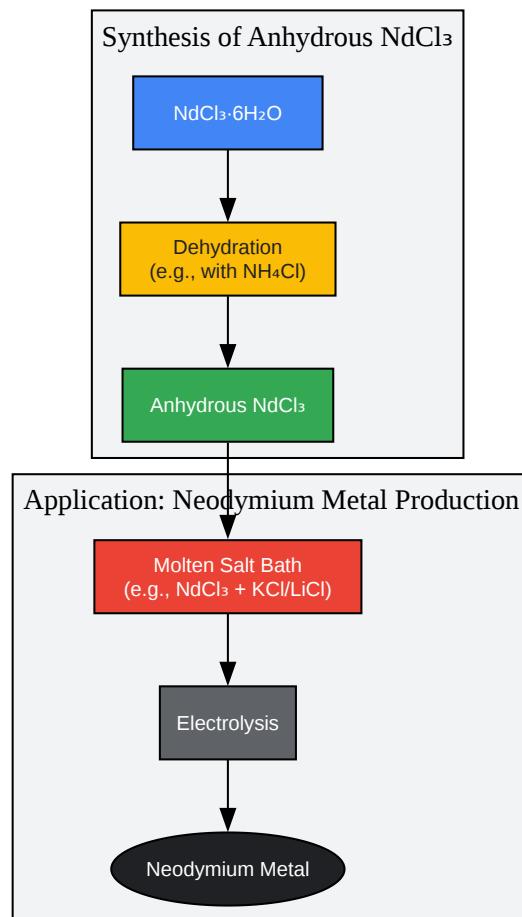
Neodymium Trichloride Hexahydrate ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$):

- Aqueous Solutions: It is an excellent, water-soluble source of neodymium ions for various chemical reactions in aqueous media.[\[17\]](#)
- Corrosion Protection: Used in aqueous solutions to create protective coatings on aluminum and its alloys.[\[1\]](#)
- Catalysis: In some cases, it can be used as a catalyst in organic synthesis and for the decomposition of wastewater pollutants.[\[6\]](#)
- Glass and Ceramics: Employed as a coloring agent for glasses and ceramics.[\[3\]](#)[\[8\]](#)


Anhydrous Neodymium Trichloride (NdCl_3):

- Production of Neodymium Metal: This is one of its most significant applications. The anhydrous form is a key precursor for the production of neodymium metal through electrolysis of a molten salt mixture (e.g., with NaCl, KCl, or LiCl) or by metallothermic reduction.[\[1\]](#)[\[14\]](#) The presence of water would lead to the formation of oxides and interfere with the reduction process.
- Laser and Optical Fibers: It is a starting material for the production of neodymium-based lasers (e.g., Nd:YAG) and optical fibers.[\[1\]](#)[\[18\]](#)
- Catalysis: It serves as a catalyst in various chemical reactions, particularly in polymerization processes to produce synthetic rubbers like polybutadiene and polyisoprene.[\[1\]](#)[\[19\]](#)

- Synthesis of Organometallic Compounds: The anhydrous form is essential for the synthesis of neodymium-containing organometallic complexes, which are often moisture-sensitive.


Visualizations

The following diagrams illustrate key processes and relationships involving neodymium trichloride.

[Click to download full resolution via product page](#)

Caption: Dehydration pathway of neodymium trichloride hexahydrate.

[Click to download full resolution via product page](#)

Caption: Workflow for the production of neodymium metal using anhydrous NdCl₃.

Conclusion

The primary distinction between neodymium trichloride hexahydrate and its anhydrous form is the presence of water of crystallization, which profoundly impacts their properties and applications. The hexahydrate is a stable, water-soluble source of neodymium ions suitable for aqueous chemistry, while the hygroscopic anhydrous form is indispensable for high-temperature processes like metallurgic production and in moisture-sensitive organic synthesis. A thorough understanding of their characteristics and the appropriate handling and conversion techniques is essential for researchers and professionals in fields leveraging the unique properties of neodymium compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Neodymium(III)_chloride [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Neodymium trichloride | Cl₃Nd | CID 66204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China Neodymium(III) chloride hexahydrate CAS 13477-89-9 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. prochemonline.com [prochemonline.com]
- 8. Neodymium Chloride Hexahydrate-BEYONDCHEM [beyondchem.com]
- 9. heegermaterials.com [heegermaterials.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Neodymium(III) chloride hexahydrate CAS#: 13477-89-9 [m.chemicalbook.com]
- 12. WebElements Periodic Table » Neodymium » neodymium trichloride [webelements.com]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. gesmaterials.com [gesmaterials.com]
- 15. prochemonline.com [prochemonline.com]
- 16. fishersci.com [fishersci.com]
- 17. americanelements.com [americanelements.com]
- 18. nanorh.com [nanorh.com]
- 19. ProChem, Inc. Neodymium (III) Chloride, anhydrous - High-Purity Compound for Magnets & Ceramics [prochemonline.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Neodymium Trichloride: Hexahydrate vs. Anhydrous Forms]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b077876#differences-between-neodymium-trichloride-hexahydrate-and-its-anhydrous-form>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com